N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their broad spectrum of biological activities, while benzotriazine derivatives are often explored for their potential in medicinal chemistry. This compound, therefore, holds significant promise in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: De-brominated or reduced benzotriazine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
- 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione .
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to the presence of both indole and benzotriazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H20BrN5O2 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20BrN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28) |
InChI Key |
SRDJQTLGJSEINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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